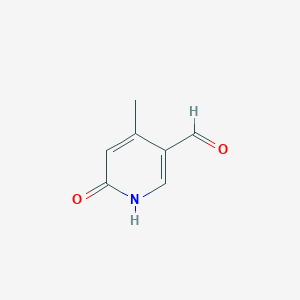

6-Hydroxy-4-methylnicotinaldehyde

Description

6-Hydroxy-4-methylnicotinaldehyde is a nicotinaldehyde derivative characterized by a pyridine ring substituted with a hydroxy group at position 6 and a methyl group at position 4, along with an aldehyde functional group at position 2. This compound belongs to the broader class of heterocyclic aldehydes, which are pivotal in medicinal chemistry and materials science due to their versatile reactivity and role as intermediates in synthesizing pharmaceuticals, ligands, and functional materials.

Properties

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-4H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCWIXQZWNAOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylnicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of 6-Hydroxy-4-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.

Another method involves the condensation of 6-Hydroxy-4-methylpyridine with formaldehyde, followed by oxidation. This route may utilize catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-Hydroxy-4-methylnicotinaldehyde often employs large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 6-Hydroxy-4-methylnicotinic acid.

Reduction: 6-Hydroxy-4-methylbenzyl alcohol.

Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

6-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methylnicotinaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

In the context of neurodegenerative diseases, it may exert neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of misfolded proteins. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Hydroxy-4-methylnicotinaldehyde can be contextualized by comparing it to closely related nicotinaldehyde derivatives. Key compounds for comparison include:

6-Methoxy-4-methylnicotinaldehyde

- Molecular Formula: C₈H₉NO₂

- Substituents : Methoxy (-OCH₃) at position 6, methyl (-CH₃) at position 4, aldehyde (-CHO) at position 3.

- Predicted Collision Cross Section (CCS) values for adducts (e.g., [M+H]⁺: 129.1 Ų) suggest lower polarity compared to hydroxy-substituted analogs .

- Applications : Used in synthetic organic chemistry for ligand design, though literature data on its specific applications are sparse .

6-(4-Hydroxyphenyl)nicotinaldehyde

- Molecular Formula: C₁₃H₁₁NO₂ (inferred from )

- Substituents : Hydroxyphenyl group at position 6, aldehyde at position 3.

- Key Differences :

- The bulky hydroxyphenyl substituent introduces steric hindrance and enhances π-π stacking interactions, which may influence catalytic or binding properties.

- UV-Vis data (λmax = 270 nm, ε = 12 mM⁻¹·cm⁻¹) indicate strong absorption in aqueous environments, contrasting with the simpler electronic profile of 6-Hydroxy-4-methylnicotinaldehyde .

- Applications : Likely utilized in photochemical studies or as a chromophore in analytical reagents .

6-(4-Methylphenoxy)nicotinaldehyde

- Substituents: Methylphenoxy (-O-C₆H₄-CH₃) at position 6, aldehyde at position 3.

- Key Differences: The electron-donating methylphenoxy group may stabilize the pyridine ring via resonance, altering redox properties. Commercial availability (e.g., ZINC00169499, CHEMBL1560322) suggests its use in high-throughput screening or drug discovery .

6-Methylnicotinaldehyde

- Substituents : Methyl group at position 6, aldehyde at position 3.

- Commonly employed as a precursor for Schiff base ligands in coordination polymers .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Hydroxy and methoxy substituents significantly modulate the electron density of the pyridine ring, affecting redox behavior and metal-binding affinity. For instance, hydroxy groups enhance acidity (pKa ~8–10), enabling deprotonation and anion formation in coordination chemistry .

- Steric and Solubility Factors: Bulky substituents like hydroxyphenyl or methylphenoxy groups reduce solubility in polar solvents but improve stability in non-aqueous media .

- Biological Relevance : Hydroxy-substituted nicotinaldehydes are explored as enzyme inhibitors (e.g., kinase or dehydrogenase targets) due to their ability to form hydrogen bonds with active-site residues .

Biological Activity

6-Hydroxy-4-methylnicotinaldehyde (HMNA) is a derivative of nicotinic compounds, notable for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and research findings, focusing on its implications in neuroscience and potential therapeutic applications.

Target Interaction

HMNA primarily interacts with nicotinic acetylcholine receptors (nAChRs) , similar to its parent compound nicotine. These receptors are crucial for neurotransmission in the central nervous system (CNS) and play a significant role in cognitive functions such as attention and memory enhancement.

Biochemical Pathways

The compound influences the cholinergic system , which is vital for various neurological processes. By modulating nAChRs, HMNA can affect neuronal signaling pathways, potentially leading to improved cognitive functions.

Cellular Effects

Research indicates that HMNA impacts various cellular processes:

- Cell Signaling : It alters signaling pathways related to neurotransmission.

- Gene Expression : The compound may influence gene expression patterns associated with neuroprotection and synaptic plasticity.

- Cell Metabolism : HMNA's interaction with cellular metabolism has been documented, although specific metabolic pathways require further investigation .

In Vitro Studies

In laboratory settings, HMNA has shown promising results regarding its stability and effects over time. However, detailed studies on its long-term effects on cellular function remain limited. Initial findings suggest that it can enhance neuronal survival under stress conditions, indicating potential neuroprotective properties .

Animal Models

Dosage studies in animal models reveal that the effects of HMNA vary significantly with concentration. Lower doses tend to enhance cognitive functions without adverse effects, while higher doses may lead to toxicity. This biphasic response underscores the importance of dosage in therapeutic contexts .

Neuroprotective Effects

A study examining the neuroprotective effects of HMNA demonstrated that it could reduce neuronal apoptosis in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes, providing a protective mechanism against neurodegeneration .

Cognitive Enhancement

Another significant study highlighted HMNA's role in enhancing cognitive performance in aged rodent models. The results indicated improvements in memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| 6-Hydroxy-4-methylnicotinaldehyde | Aldehyde with hydroxyl group | Cognitive enhancement, neuroprotection |

| 4-Methylnicotinaldehyde | Aldehyde without hydroxyl | Limited neuroprotective effects |

| 6-Hydroxy-4-methylnicotinic acid | Carboxylic acid derivative | Antimicrobial properties |

The table above compares HMNA with structurally similar compounds, highlighting its unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.